molecular formula C15H18ClN5O2 B14938434 N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B14938434
M. Wt: 335.79 g/mol
InChI Key: PREQSKZAYUNLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 3-chloro-4-methoxyphenyl substituent and a 1H-tetrazol-1-yl group. The 3-chloro-4-methoxyphenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced binding to biological targets due to its electron-withdrawing and hydrophobic properties . The tetrazole group, a bioisostere for carboxylic acids, contributes to metabolic stability and hydrogen-bonding interactions, making it valuable in drug design .

Properties

Molecular Formula

C15H18ClN5O2

Molecular Weight

335.79 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H18ClN5O2/c1-23-13-6-5-11(9-12(13)16)18-14(22)15(7-3-2-4-8-15)21-10-17-19-20-21/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,22)

InChI Key

PREQSKZAYUNLDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The tetrazole ring is then introduced to the cyclohexanecarboxamide moiety through a substitution reaction.

    Chlorination and Methoxylation: The final step involves the chlorination and methoxylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Carboxamide Class

Pyrazole Carboxamides (Compounds 3a–3p)

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share the carboxamide core but differ in substituents. Key distinctions include:

  • Heterocyclic backbone : Pyrazole rings in 3a–3p vs. cyclohexane in the target compound.
  • Substituents: Chloro, methyl, and cyano groups in pyrazole derivatives vs. tetrazole and 3-chloro-4-methoxyphenyl groups in the target.
  • Synthesis : Pyrazole carboxamides are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% , whereas the target compound’s synthesis likely involves cyclohexane ring functionalization (methods inferred from related cyclohexanecarboxamides in ).
Table 1: Physical Properties of Selected Pyrazole Carboxamides vs. Cyclohexanecarboxamides
Compound Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, δ)
3a C₂₁H₁₅ClN₆O 68 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3d C₂₁H₁₄ClFN₆O 71 181–183 8.12 (s, 1H), 7.51–7.21 (m, 9H)
2f C₁₄H₁₉ClN₂O₂ 75 110 Not reported
Target Compound (Inferred) C₁₅H₁₇ClN₅O₂

Cyclohexanecarboxamides with Varied Substituents

  • N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide : Shares the cyclohexanecarboxamide scaffold but substitutes hydroxyl and dichloro groups for methoxy and tetrazole, altering polarity and hydrogen-bonding capacity .
  • 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f): Lacks the tetrazole group but includes a 4-methoxyphenylamino moiety, demonstrating how amino vs. tetrazole substitutions affect solubility (mp: 110°C vs. higher mp in tetrazole analogues) .

Functional Group Comparisons

  • Tetrazole vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.